3-Dehydro-15-deoxoeucosterol
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Overview
Description
3-Dehydro-15-deoxoeucosterol is a natural product isolated from the tubers of Scilla scilloides . It is a type of triterpenoid .
Molecular Structure Analysis
The molecular formula of 3-Dehydro-15-deoxoeucosterol is C29H44O4 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
3-Dehydro-15-deoxoeucosterol is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 456.7 g/mol . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Inhibition and Regulation of Enzymes : A study found that certain sterols can act as inhibitors and regulate enzymes involved in cholesterol biosynthesis. For example, 15 alpha-fluorolanost-7-en-3 beta-ol is a competitive inhibitor of lanosterol 14 alpha-methyl demethylase and affects the activity of 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase, a key enzyme in cholesterol synthesis (Trzăskos et al., 1993).
Mechanism-Based Inactivation Studies : Research into the mechanism-based inactivation of enzymes, such as β-hydroxydecanoyl thiol ester dehydrase, contributes to understanding the interaction of compounds like 3-Dehydro-15-deoxoeucosterol with enzymes. This knowledge is crucial for developing drugs targeting specific metabolic pathways (Annand et al., 1993).
Cancer Research and Apoptosis Induction : Compounds such as 15-Deoxy-Δ12,14-prostaglandin J2 are studied for their role in inducing apoptosis in cancer cells, revealing potential therapeutic applications in oncology (Bishop-Bailey & Hla, 1999).
Structure-Activity Relationship in Disease Treatment : Studies on derivatives of certain compounds, like nordihydroguaiaretic acid, help in understanding their role in treating diseases such as asthma, atherosclerosis, and cancer. This research is significant for drug design and development (Whitman et al., 2002).
Exploring Binding Mechanisms in Drug Design : Investigations into the binding mechanisms of fatty acids to enzymes like 15-lipoxygenases provide insights crucial for the design of pharmaceutical agents targeting these enzymes, relevant in conditions like atherosclerosis and cancer (Toledo et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHJGYTLGFEMC-LBQQCSDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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